2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine
Description
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholine |
InChI |
InChI=1S/C9H16N4O/c1-7-11-8(2)13(12-7)6-9-5-10-3-4-14-9/h9-10H,3-6H2,1-2H3 |
InChI Key |
JNAPIHNRFOUMDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C)CC2CNCCO2 |
Origin of Product |
United States |
Preparation Methods
One-Pot Tandem Condensation and Cyclization
The foundational step in synthesizing the triazole moiety involves constructing the 3,5-dimethyl-1H-1,2,4-triazole core. A validated approach adapts the one-pot tandem condensation-cyclization sequence originally developed for chloromethyl triazole intermediates. In this method:
- Chloroacetamide (10.69 mmol) undergoes condensation with N,N-dimethylformamide dimethyl acetal (1.5 equiv.) in dichloromethane at 45°C for 1.5 hours, yielding a dimethylaminomethylene intermediate.
- Subsequent cyclization with methylhydrazine sulfate (1.2 equiv.) in a tetrahydrofuran/acetic acid mixture at 50°C overnight produces 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride in 72% yield.
This intermediate serves as a precursor for further functionalization. Substituting methylhydrazine with dimethylhydrazine could theoretically yield the 3,5-dimethyl variant, though explicit literature reports remain sparse.
Mannich-Type Alkylation with Morpholine
A direct method for installing the morpholinomethyl group employs a Mannich reaction, as demonstrated in analogous sulfur-containing triazole systems. Key steps include:
- Reacting 3,5-dimethyl-1H-1,2,4-triazole (1.6 mmol) with morpholine (6 mL), formaldehyde (10 mL), and N,N-dimethylformamide (6 mL) in an ice-water bath for 2 hours.
- Gradual warming to room temperature facilitates C–N bond formation between the triazole’s N1 atom and the methylene bridge, followed by recrystallization from ethanol to isolate the product in 71% yield.
This method’s efficiency stems from formaldehyde’s dual role as an electrophile and crosslinker, though regioselectivity requires careful pH control to avoid N3 or N4 alkylation.
N-Alkylation and Selective Methylation
Advanced routes leverage sequential N-alkylation and methylation, as seen in ensitrelvir intermediate synthesis:
- Chloromethyl triazole (10 mmol) reacts with morpholine (1.1 equiv.) in acetonitrile at 80°C for 2 hours, substituting chloride with morpholine.
- Selective N1-methylation using iodomethane (1.2 equiv.) and potassium carbonate in tert-butyl methyl ether ensures monofunctionalization, yielding 54% of the target compound after slurrying.
This approach benefits from orthogonal protecting groups but necessitates rigorous impurity profiling to address residual dimethylated byproducts.
Optimization of Reaction Conditions
Solvent and Base Selection
Solvent polarity critically influences reaction trajectories:
- Polar aprotic solvents (e.g., DMF, MeCN) enhance nucleophilicity in alkylation steps, whereas ethereal solvents (THF, tert-butyl methyl ether) improve selectivity during methylation.
- Potassium carbonate outperforms weaker bases (e.g., NaHCO3) in deprotonating triazole NH groups, achieving >90% conversion in N-alkylation steps.
Temperature and Time Considerations
- Cyclization proceeds optimally at 50–55°C, with prolonged heating (>12 hours) risking decomposition.
- Mannich reactions require strict temperature gradients: 0–5°C during formaldehyde addition, followed by ambient stirring for 18–24 hours to maximize yields.
Purification and Characterization Techniques
Chromatographic Resolution
Mixtures containing NH-triazole and diazo byproducts are separable via acid-base chromatography:
Spectroscopic Validation
- 1H NMR (300 MHz, DMSO-d6): Morpholine protons resonate as multiplet signals at δ 2.45 (N–CH2) and 3.63 (O–CH2), while the triazole-bound methylene group appears as a singlet at δ 4.63.
- IR (KBr): Stretching frequencies at 1652 cm−1 (C═O), 1581 cm−1 (C═N), and 1139 cm−1 (C–N) confirm triazole-morpholine connectivity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Mannich Alkylation | 71 | >95 | Single-step, scalable | Requires excess formaldehyde |
| Sequential Alkylation | 54 | 90 | High regioselectivity | Multi-step, costly purification |
| One-Pot Cyclization | 72 | 88 | Rapid triazole core formation | Limited to chloromethyl derivatives |
Chemical Reactions Analysis
Types of Reactions
2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antifungal, antibacterial, and anticancer agent.
Mechanism of Action
The mechanism of action of 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to interact with metal ions, which can be crucial for its activity as an enzyme inhibitor. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
4-(2-(3-Nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)morpholine (1h)
- Structure : Morpholine linked to a pyrimidine-triazole system with a nitro group at the triazole’s 3-position.
- Molecular Formula : C10H11N7O3 (MW: 277.25) .
- The pyrimidine linker introduces aromaticity and planar geometry, contrasting with the methylene bridge in the main compound. Synthesis: Prepared via nucleophilic substitution under mild conditions, differing from the CAN-catalyzed reflux methods used for triazole derivatives in .
- Implications : The nitro group may enhance binding to electron-deficient targets but could reduce metabolic stability compared to dimethyl groups .
2-(3-Ethyl-1H-1,2,4-triazol-5-yl)morpholine
- Structure : Morpholine directly bonded to a triazole ring substituted with an ethyl group at the 3-position.
- Molecular Formula : C8H14N4O (MW: 182.23) .
- Key Differences: Ethyl substituent vs. No hydrochloride salt: This reduces aqueous solubility compared to the main compound. Direct linkage: The triazole is fused to the morpholine without a methylene spacer, possibly restricting conformational flexibility.
- Implications : The ethyl group may prolong metabolic half-life but reduce polar interactions in biological systems .
4-(Dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbenzaldehyde
- Structure : Benzaldehyde core with a dimethyl-triazole substituent.
- Molecular Formula : C12H12N4O (MW: 216.20) .
- Key Differences :
- Benzaldehyde backbone : Introduces aromatic aldehyde functionality, enabling use as a synthetic intermediate (e.g., for Schiff base formation).
- Lacks morpholine : The absence of the morpholine ring reduces nitrogen content and basicity, altering solubility and target affinity.
- Implications : Primarily used in organic synthesis rather than direct pharmacological applications .
Rizatriptan EP Impurity C
- Structure : Complex indole-triazole derivative with dual triazolylmethyl groups.
- Molecular Formula : C29H32N9 (MW: 494.61) .
- Key Differences :
- Indole core : Contrasts with the morpholine ring, enabling π-π stacking interactions in biological targets.
- Dual triazole motifs : May enhance binding avidity but increase molecular weight and complexity.
Structural and Functional Analysis Table
| Compound Name | Molecular Formula | MW | Key Substituents | Salt Form | Key Features |
|---|---|---|---|---|---|
| 2-[(Dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine HCl | C9H17ClN4O | 232.71 | 3,5-dimethyl-1,2,4-triazole | Hydrochloride | Enhanced solubility, morpholine linker |
| 4-(2-(3-Nitro-triazol-1-yl)pyrimidin-4-yl)morpholine | C10H11N7O3 | 277.25 | 3-nitro-1,2,4-triazole | None | Pyrimidine linker, electrophilic nitro |
| 2-(3-Ethyl-triazol-5-yl)morpholine | C8H14N4O | 182.23 | 3-ethyl-1,2,4-triazole | None | Ethyl group, direct triazole-morpholine bond |
| 4-(Dimethyl-triazol-1-yl)-2-methylbenzaldehyde | C12H12N4O | 216.20 | Dimethyl-triazole, benzaldehyde | None | Aldehyde functionality, synthetic intermediate |
Biological Activity
2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine, also known as 2-(3,5-dimethyl-1,2,4-triazol-1-yl)methylmorpholine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including anticancer and antimicrobial activities, as well as its synthesis and structure-activity relationships.
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₇ClN₄O |
| Molecular Weight | 232.71 g/mol |
| CAS Number | 1354952-90-1 |
| IUPAC Name | 2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine; hydrochloride |
| Appearance | Powder |
Synthesis
The synthesis of this compound typically involves the reaction of morpholine derivatives with triazole precursors. The method of synthesis can significantly influence the biological activity of the resultant compound. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance:
- In vitro Studies : Research indicates that triazole derivatives can inhibit the proliferation of various cancer cell lines. For example:
Antimicrobial Activity
The antimicrobial potential of triazole derivatives is well-documented. For example:
- Antibacterial Studies : Compounds featuring the triazole ring have shown activity against both Gram-positive and Gram-negative bacteria. A derivative with a similar structure was found to exhibit MIC values significantly lower than standard antibiotics like vancomycin .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole-containing compounds. Modifications at specific positions on the triazole ring or morpholine structure can lead to enhanced potency and selectivity against target cells.
| Modification | Effect on Activity |
|---|---|
| Substituents on Triazole | Increased anticancer potency |
| Morpholine ring alterations | Enhanced solubility and bioavailability |
Case Studies
Several case studies highlight the efficacy of triazole derivatives:
- Case Study A : A synthesized derivative demonstrated significant cytotoxicity against breast cancer cell lines with an IC₅₀ value of 0.01 µM .
- Case Study B : Another study evaluated a series of triazole compounds against multiple cancer types and identified several candidates with promising activity profiles .
Q & A
Q. What are the primary synthetic routes for 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine, and how do reaction conditions influence yield?
The compound is commonly synthesized via a Mannich reaction, where morpholine reacts with formaldehyde and a dimethyl-1,2,4-triazole derivative. Key variables include solvent choice (e.g., ethanol or acetonitrile), temperature (typically 60–80°C), and catalyst selection (e.g., HCl or Lewis acids). Evidence shows that optimizing these parameters can improve yields from 60% to >85% . Purity is often enhanced using recrystallization or column chromatography.
Q. Which spectroscopic techniques are critical for characterizing the molecular structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the morpholine and triazole ring connectivity. Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., C-N stretching at ~1,250 cm⁻¹). Mass spectrometry (MS) validates the molecular weight (232.71 g/mol) and fragmentation patterns, while elemental analysis ensures stoichiometric accuracy .
Q. What is the basis for its reported antifungal activity, and how is this mechanism validated experimentally?
The triazole moiety inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. This mechanism is validated via:
- In vitro assays : Minimum inhibitory concentration (MIC) tests against Candida spp. (MIC₅₀: 4–16 µg/mL) .
- Enzyme inhibition studies : Recombinant CYP51 activity assays with IC₅₀ values ≤10 µM .
Advanced Research Questions
Q. How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) improve the synthesis of triazole-containing analogs?
CuAAC enables regioselective 1,4-triazole formation, critical for generating derivatives with enhanced bioactivity. For example, coupling 2-azido-N-phenylacetamide with propargylated morpholine derivatives under CuSO₄/sodium ascorbate catalysis achieves >90% regioselectivity. This method is scalable and compatible with diverse alkynes/azides .
Q. How should researchers address contradictions in reported bioactivity data across studies?
Discrepancies (e.g., variable MIC values) may arise from differences in:
- Strain specificity : Test against standardized fungal strains (e.g., ATCC isolates).
- Solubility : Use dimethyl sulfoxide (DMSO) at ≤1% to avoid solvent toxicity.
- Assay conditions : Standardize incubation time (24–48 hrs) and temperature (35°C). Cross-validate with checkerboard assays or time-kill curves .
Q. What computational strategies are effective for elucidating structure-activity relationships (SAR)?
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) models binding interactions with CYP51, identifying critical residues (e.g., Phe228 and His310). Quantitative SAR (QSAR) models correlate logP values with antifungal potency (R² > 0.8) .
Q. Which analytical methods are optimal for quantifying this compound in complex matrices (e.g., biological fluids)?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) achieves a limit of detection (LOD) of 0.1 µg/mL. Spectrophotometric methods (λ = 280 nm) are cost-effective but less sensitive (LOD: 1 µg/mL). For trace analysis, LC-MS/MS provides sub-ng/mL sensitivity .
Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?
Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days. Major degradation pathways include:
- Hydrolysis : Cleavage of the methylene bridge in acidic media (pH < 3).
- Oxidation : Morpholine ring opening under H₂O₂ exposure. Stabilizers like ascorbic acid (0.1% w/v) reduce degradation by 70% .
Q. What advanced techniques are used to study its interaction with cytochrome P450 enzymes?
- Fluorescence quenching assays : Measure binding constants (Kd ≈ 2.5 µM) with CYP3A4.
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH = −45 kJ/mol).
- Cryo-electron microscopy (cryo-EM) : Resolves binding conformations at 2.8 Å resolution .
Methodological Guidelines
- Synthesis Optimization : Use design of experiments (DoE) to screen solvent/catalyst combinations .
- Bioactivity Validation : Include positive controls (e.g., fluconazole) and assess cytotoxicity (e.g., HepG2 cells) .
- Data Reproducibility : Adhere to OECD guidelines for chemical stability and bioassay protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
